tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
Overview
Description
“tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate” is a chemical compound with the molecular formula C15H29N3O5S and a molecular weight of 363.5 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H29N3O5S . Unfortunately, I could not find more detailed information about its structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, sulfonamides like this one can be synthesized by alkylation or arylation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 363.5 g/mol . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Synthesis of Piperidine Derivatives
Research conducted by Moskalenko and Boev (2014) explored the synthesis of piperidine derivatives fused to a tetrahydrofuran ring using similar compounds. They demonstrated the intramolecular nucleophilic opening of the oxirane ring in tert-butyl derivatives, which led to the formation of N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).
Synthesis of Benzo[f][1,7]naphthyridines
Arepalli et al. (2018) developed a transition-metal-free synthetic method for new 2-aryl/heteroaryl sulfonated benzo[f][1,7]naphthyridines. This method, involving tert-butyl hydroperoxide, is significant in the synthesis of biologically and pharmaceutically important compounds (Arepalli et al., 2018).
Characterization and Synthesis of Thieno[2,3-c]pyridine Derivatives
Çolak et al. (2021) synthesized and characterized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from similar starting materials. Their research contributes to the understanding of the molecular structure and synthesis of such compounds (Çolak et al., 2021).
Synthesis of Oxazolidines
Khadse and Chaudhari (2015) reported on the synthesis of N-Boc protected oxazolidines, starting from compounds structurally similar to tert-butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate. Their research outlines a process crucial for the synthesis of medicinally significant candidates (Khadse & Chaudhari, 2015).
properties
IUPAC Name |
tert-butyl 7-(dimethylsulfamoyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O5S/c1-14(2,3)23-13(19)17-8-6-15(20)7-9-18(11-12(15)10-17)24(21,22)16(4)5/h12,20H,6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUXOMPTQVMGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2C1)S(=O)(=O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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